- Synthesis and Characterization of Secondary Nitrosamines from Secondary Amines Using Sodium Nitrite and p-Toluenesulfonic Acid, Chemistry - An Asian Journal, 2015, 10(3), 674-678

Cas no 924-16-3 (N-Nitrosodibutylamine)

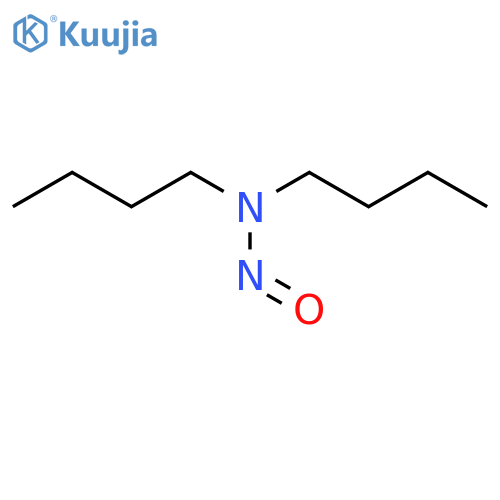

N-Nitrosodibutylamine structure

상품 이름:N-Nitrosodibutylamine

N-Nitrosodibutylamine 화학적 및 물리적 성질

이름 및 식별자

-

- 1-Butanamine,N-butyl-N-nitroso-

- N-Nitrosodibutylamine

- Additional VOC’s by Method 8260B

- Method 8270B - Nitrosamines Mix

- N,N-dibutylnitrous amide

- N-NITROSO-DI-N- BUTYLAMINE

- N-Nitroso-di-n-butyl

- N-Nitrosodi-n-butylamine

- N-Nitrosodi-n-butylamine solution

- 7-Nitro-1H-indazole

- N-Dibutylnitrosamine

- NDBA

- NSC 6830

- Nitrosodibutylamine

- Dibutylamine, N-nitroso- (6CI, 7CI, 8CI)

- N-Butyl-N-nitroso-1-butanamine (ACI)

- Di-n-butylnitrosamine

- Dibutylnitrosamine

- N,N-Di-n-butylnitrosamine

- N,N-Dibutylnitrosamine

- N-Nitroso-N-di-n-butylamine

- N-Nitroso-di-n-butylamine

- NNitrosodinbutylamine

- Butylamine, N-nitrosodi-

- AKOS015902563

- HSDB 5107

- BRN 1760378

- N-NITROSODI-N-BUTYLAMINE [IARC]

- Dinbutylnitrosamine

- MS-22887

- N-Di-N-butylnitrosamine

- NCGC00248027-01

- Dinbutylnitrosamin

- N-Nitroso-di-n-butylamine 10 microg/mL in Methanol

- CHEMBL354920

- Butylamine, Nnitrosodi

- 4-04-00-03389 (Beilstein Handbook Reference)

- NSC6830

- dibutylamine, N-nitroso

- CHEBI:82356

- EINECS 213-101-1

- NS00000642

- CS-0128596

- NNitrosodibutylamine

- butylamine, N-nitrosodi

- N,N-DIBUTYLNITROSOAMINE [HSDB]

- Di-n-butylnitrosamin [German]

- N,N-Dibutylnitrosoamine

- HY-131113

- N-Nitroso-di-n-butylamine 1000 microg/mL in Methanol

- 1-Butanamine, N-butyl-N-nitroso-

- N-Butyl-N-nitroso-1-butanamine

- Tox21_202334

- N,NDinbutylnitrosamine

- UNII-8K8942WN31

- NButylNnitroso1butamine

- RCRA waste number U172

- WLN: ONN4&4

- RCRA waste no. U172

- CAS-924-16-3

- 924-16-3

- NCGC00259883-01

- 1Butanamine, NbutylNnitroso

- N-Nitroso-N-di-n-butylamine 0.1 mg/ml in Methanol

- 8K8942WN31

- NSC-6830

- Z1255485634

- DTXSID2021026

- EN300-7475958

- N-NITROSODI-N-BUTYLAMINE (IARC)

- NButylNnitroso1butaneamine

- N-Nitrosodi-n-butylamine, analytical standard

- N-Butyl-N-nitroso-1-butamine

- N-Nitrosodi-(n-butyl)amine

- N-Nitroso-N-di-n-butylamine 1.0 mg/ml in Methanol

- N,NDibutylnitrosoamine

- N-di-n-Butylnitrosoamine

- D91692

- SCHEMBL606730

- NCGC00248027-02

- Q22138402

- DB-057301

- 1,1-Dibutyl-2-oxohydrazine #

- Tox21_300425

- DTXCID101026

- NCGC00254330-01

- Nitrosodi-N-butylamine

- N0375

- Dibutylnitrosoamine

- N-NITROSODIBUTYLAMINE [USP-RS]

- dibutyl(nitroso)amine

- CCRIS 217

- Dibutylamine, N-nitroso-

- N-Butyl-N-nitroso-1-butaneamine

- N-butyl-N-nitrosobutan-1-amine

- Di-N-butylnitrosamin

- DBNA

- Di-N-butylnitrosoamine

- C19277

- dibutyl-nitroso-amine

- n-butyl-n-nitrosobutanamine

- N-NITROSODIBUTYLAMINE (USP-RS)

-

- MDL: MFCD00013892

- 인치: 1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3

- InChIKey: YGJHZCLPZAZIHH-UHFFFAOYSA-N

- 미소: O=NN(CCCC)CCCC

계산된 속성

- 정밀분자량: 158.14200

- 동위원소 질량: 158.142

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 7

- 복잡도: 88.1

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 32.7A^2

실험적 성질

- 밀도: 0.9 g/mL(lit.)

- 융해점: <25 ºC

- 비등점: 237°C(lit.)

- 플래시 포인트: 105.3±18.7 ºC,

- 굴절률: 1.4485 (589.3 nm 20 ºC)

- PSA: 32.67000

- LogP: 2.57000

- 농도: 2000 μg/mL in methylene chloride

N-Nitrosodibutylamine 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302-H351

- 경고성 성명: P281

- 위험물 운송번호:UN 2810

- WGK 독일:2

- 위험 범주 코드: 22-40

- 보안 지침: 45-36/37-24/25-23-53

- RTECS 번호:EJ4025000

-

위험물 표지:

- 보안 용어:6.1(b)

- 포장 등급:III

- 패키지 그룹:III

- 위험 용어:R22

- 저장 조건:room temp

- 위험 등급:6.1(b)

N-Nitrosodibutylamine 세관 데이터

- 세관 번호:2928000090

- 세관 데이터:

?? ?? ??:

2928000090개요:

2928000090 기타 히드라진 (히드라진) 과 클로로기정 (히드록시아민) 의 유기 파생물.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:6.5%.????:20.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2928000090 히드라진 또는 하이드록시아민에 대한 기타 유기 파생물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:20.0%

N-Nitrosodibutylamine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | DRE-C15602500-100mg |

N-Nitroso-di-n-butylamine |

924-16-3 | 100mg |

¥ 2655 | 2022-04-26 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031448-100mg |

N-Nitrosodibutylamine |

924-16-3 | 100mg |

¥874 | 2023-09-07 | ||

| Enamine | EN300-7475958-2.5g |

dibutyl(nitroso)amine |

924-16-3 | 95.0% | 2.5g |

$193.0 | 2025-03-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-212246-10mg |

N-Nitroso-di-n-butylamine, |

924-16-3 | 10mg |

¥1053.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814995-25ml |

N-Nitrosodibutylamine |

924-16-3 | 95% | 25ml |

¥1,816.00 | 2022-01-11 | |

| BAI LING WEI Technology Co., Ltd. | APP-9-147-20X-1mL |

N-Nitrosodi-n-butylamine,2.0 mg/mL in Dichloromethane |

924-16-3 | 2.0 mg/mL in Dichloromethane | 1mL |

¥ 463 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 48320-U |

N-Nitrosodibutylamine |

924-16-3 | certified reference material, 2000 μg/mL in methylene chloride | 1ML |

552.51 | 2021-05-13 | |

| Enamine | EN300-7475958-10.0g |

dibutyl(nitroso)amine |

924-16-3 | 95.0% | 10.0g |

$555.0 | 2025-03-21 | |

| Enamine | EN300-7475958-100mg |

dibutyl(nitroso)amine |

924-16-3 | 95.0% | 100mg |

$28.0 | 2022-02-28 | |

| TRC | N525535-100mg |

N-Nitroso-di-n-butylamine |

924-16-3 | 100mg |

$ 215.00 | 2023-09-06 |

N-Nitrosodibutylamine 합성 방법

합성회로 1

반응 조건

1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; rt; 1 - 12 h, rt

참조

합성회로 2

반응 조건

1.1 Reagents: Hydrochloric acid , 1H-Imidazolium, 1-methyl-3-[4-(nitrooxy)butyl]-, chloride (1:1) Solvents: Water ; 0 °C; 60 min, rt

참조

- Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditions, Monatshefte fuer Chemie, 2012, 143(3), 467-470

합성회로 3

반응 조건

1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Potassium nitrite Solvents: Dichloromethane ; 4 h, rt

참조

- The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary Amines, European Journal of Organic Chemistry, 2021, 2021(22), 3289-3293

합성회로 4

반응 조건

1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt

참조

- A versatile new reagent for nitrosation under mild conditions, ChemRxiv, 2021, 1, 1-6

합성회로 5

반응 조건

1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; rt

참조

- Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols, World Intellectual Property Organization, , ,

합성회로 6

반응 조건

1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; 4 min, rt

참조

- N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditions, Synthetic Communications, 2010, 40(5), 654-660

합성회로 7

반응 조건

1.1 Reagents: Acetic anhydride , Sodium nitrite Solvents: Dichloromethane ; 1.5 h, rt

참조

- A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditions, Journal of Chemical Research, 2003, (10), 626-627

합성회로 8

반응 조건

1.1 Reagents: Nitromethane , tert-Butyl hydroperoxide Catalysts: Potassium iodide Solvents: Nitromethane , Water ; 6 h, 80 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

참조

- Iodide-Catalyzed Synthesis of N-Nitrosamines via C-N Cleavage of Nitromethane, Journal of Organic Chemistry, 2013, 78(22), 11366-11372

합성회로 9

반응 조건

1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide , Potassium selenocyanate Solvents: Water ; 12 h, 80 °C

참조

- Catalytic Aerobic N-Nitrosation by Secondary Nitroalkanes in Water: A Tandem Diazotization of Aryl Amines and Azo Coupling, Organic Letters, 2023, 25(2), 449-453

합성회로 10

반응 조건

1.1 Reagents: 2-Nitropropane , Oxygen Catalysts: 4-(4-Fluorophenyl)-1,2-naphthalenedione ; 12 h, 80 °C

참조

- Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-Nitrosation, ACS Catalysis, 2019, 9(10), 9216-9221

합성회로 11

반응 조건

1.1 Reagents: Sodium perchlorate , Sodium nitrite Solvents: Acetonitrile , Water

참조

- N-Nitrosation of secondary amines effected by electrochemical oxidation of nitrite ion in weakly basic media, Chemical & Pharmaceutical Bulletin, 1988, 36(1), 459-61

합성회로 12

반응 조건

1.1 Reagents: Hydrochloric acid , 1-Butyl-3-methylimidazolium nitrate Solvents: Water ; 5 °C; 30 min, 5 - 25 °C

참조

- 1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary amines, Journal of the Iranian Chemical Society, 2011, 8(3), 857-861

합성회로 13

합성회로 14

반응 조건

1.1 Reagents: Sodium nitrite Solvents: Acetonitrile , Water ; 4 h

참조

- Flow Electrochemistry for the N-Nitrosation of Secondary Amines, Chemistry - A European Journal, 2023, 29(32),

합성회로 15

반응 조건

1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt

참조

- Versatile New Reagent for Nitrosation under Mild Conditions, Organic Letters, 2021, 23(9), 3253-3258

합성회로 16

반응 조건

1.1 Reagents: tert-Butyl nitrite ; 8 h, 45 °C

참조

- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite, Green Chemistry, 2016, 18(8), 2323-2330

합성회로 17

반응 조건

1.1 Reagents: Formaldehyde , Fuming nitric acid ; 0 °C; 0 °C → 25 °C; 1 h, 25 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

참조

- A combined experimental and DFT mechanistic study for the unexpected nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acid, RSC Advances, 2018, 8(34), 19310-19316

합성회로 18

반응 조건

1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Carbon tetrachloride ; reflux

참조

- Dinitrogen tetroxide-impregnated charcoal (N2O4/Charcoal). Selective nitrosation of amines, amides, ureas, and thiols, Synthetic Communications, 2005, 35(11), 1517-1526

합성회로 19

반응 조건

1.1 Reagents: Poly(vinylpyrrolidone) (cross-linked, oxidized, reaction products with N2O4) Solvents: Dichloromethane ; 2 min, rt

참조

- Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4), Synthesis, 2003, (10), 1591-1597

합성회로 20

반응 조건

1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 16 h, 80 °C

참조

- Preparation of N-NO compounds, China, , ,

N-Nitrosodibutylamine Raw materials

N-Nitrosodibutylamine Preparation Products

N-Nitrosodibutylamine 관련 문헌

-

Arnaud Djintchui Ngongang,Sung Vo Duy,Sébastien Sauvé Anal. Methods 2015 7 5748

-

Wenbiao Jin,Jin Zhou,Baiyang Chen,Xiaoshan Zhu,Chongwei Cui J. Environ. Monit. 2012 14 2990

-

Lorenza Schettino,Juan L. Benedé,Alberto Chisvert RSC Adv. 2023 13 2963

-

Maria José Farré,Sara Insa,Aaron Lamb,Cristian Cojocariu,Wolfgang Gernjak Environ. Sci.: Water Res. Technol. 2020 6 210

-

Xiaofang Zeng,Weidong Bai,Yanping Xian,Hao Dong,Donghui Luo Anal. Methods 2016 8 5248

924-16-3 (N-Nitrosodibutylamine) 관련 제품

- 13256-07-0(N-Amyl-N-methylnitrosamine)

- 6949-28-6(N-Nitroso-di-N-hexylamine)

- 7068-83-9(N-Butyl-N-methylnitrosamine)

- 621-64-7(N-Nitrosodipropylamine)

- 25413-61-0(N-Ethyl-N-nitroso-1-propanamine)

- 20917-49-1(N-Nitrosoheptamethyleneimine)

- 13256-06-9(N,N-Diamylnitrosamine)

- 4549-44-4(N-Nitroso-N-ethylbutylamine)

- 100-75-4(N-Nitrosopiperidine)

- 2643367-80-8(Benzene, 2-bromo-4-cyclobutyl-1-methoxy-)

추천 공급업체

Amadis Chemical Company Limited

(CAS:924-16-3)N-Nitrosodibutylamine

순결:99%

재다:25ml

가격 ($):263.0